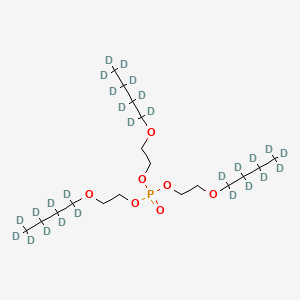
Tris(2-butyloxyethyl)phosphate-d27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-butyloxyethyl)phosphate-d27 is a deuterated version of Tris(2-butyloxyethyl)phosphate, which is a compound used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butyloxyethyl)phosphate-d27 involves the reaction of deuterated 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Reactants: Deuterated 2-butoxyethanol and phosphorus oxychloride.
Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts: A base such as pyridine may be used to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors equipped with temperature and pressure control systems.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity levels.
化学反応の分析
Types of Reactions
Tris(2-butyloxyethyl)phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The butoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Catalysts such as palladium on carbon (Pd/C) may be used
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters
科学的研究の応用
Tris(2-butyloxyethyl)phosphate-d27 is widely used in scientific research due to its unique properties:
Chemistry: Used as a flame retardant and plasticizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track metabolic pathways.
Industry: Applied in the production of flame-retardant materials and as an additive in lubricants
作用機序
類似化合物との比較
Similar Compounds
Tris(2-butoxyethyl)phosphate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Tris(2-chloroethyl)phosphate: Another flame retardant with different chemical properties.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer with distinct physical and chemical characteristics
Uniqueness
Tris(2-butyloxyethyl)phosphate-d27 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking in research applications .
特性
分子式 |
C18H39O7P |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
tris[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethyl] phosphate |
InChI |
InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChIキー |
WTLBZVNBAKMVDP-DGRGSPICSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOP(=O)(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
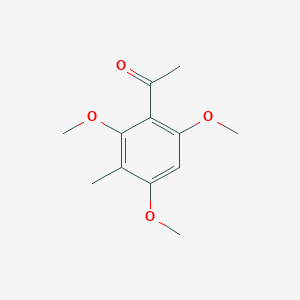
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
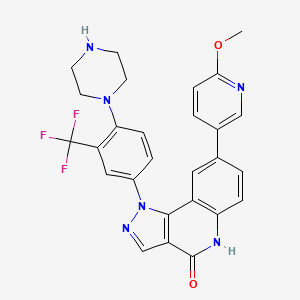
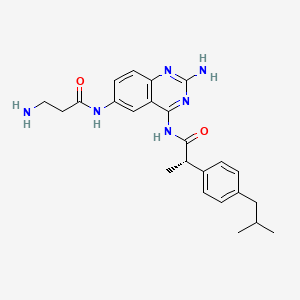
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
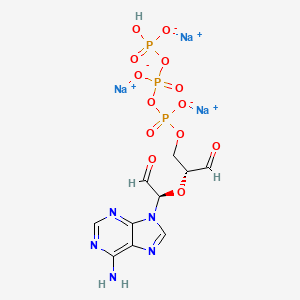
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
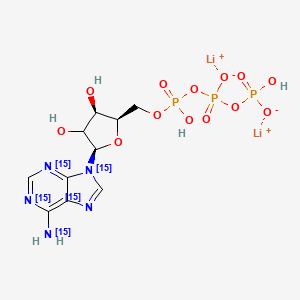


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)


